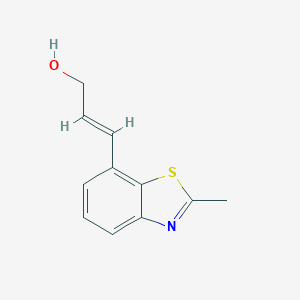
(E)-3-(2-methyl-1,3-benzothiazol-7-yl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-methyl-1,3-benzothiazol-7-yl)prop-2-en-1-ol is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-methyl-1,3-benzothiazol-7-yl)prop-2-en-1-ol typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones. One common method is the reaction of 2-aminobenzenethiol with cinnamaldehyde under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also increasingly being adopted in industrial processes .
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(2-methyl-1,3-benzothiazol-7-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Aplicaciones Científicas De Investigación
(E)-3-(2-methyl-1,3-benzothiazol-7-yl)prop-2-en-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of materials such as dyes, polymers, and electronic devices.
Mecanismo De Acción
The mechanism of action of (E)-3-(2-methyl-1,3-benzothiazol-7-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: The parent compound of (E)-3-(2-methyl-1,3-benzothiazol-7-yl)prop-2-en-1-ol, known for its wide range of biological activities.
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Benzothiazole-2-thiol: Known for its antimicrobial and anticancer properties.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a propen-1-ol group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
125873-50-9 |
|---|---|
Fórmula molecular |
C11H11NOS |
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
(E)-3-(2-methyl-1,3-benzothiazol-7-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H11NOS/c1-8-12-10-6-2-4-9(5-3-7-13)11(10)14-8/h2-6,13H,7H2,1H3/b5-3+ |
Clave InChI |
CVRVOKGZJZJGJW-HWKANZROSA-N |
SMILES |
CC1=NC2=CC=CC(=C2S1)C=CCO |
SMILES isomérico |
CC1=NC2=CC=CC(=C2S1)/C=C/CO |
SMILES canónico |
CC1=NC2=CC=CC(=C2S1)C=CCO |
Sinónimos |
2-Propen-1-ol,3-(2-methyl-7-benzothiazolyl)-,(E)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















